molecular formula C37H40N2O6 B1672052 Thalrugosine CAS No. 33889-68-8

Thalrugosine

Cat. No. B1672052
CAS RN: 33889-68-8
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-URLMMPGGSA-N
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Description

Thalrugosine is a natural product found in various organisms including Stephania tetrandra and Thalictrum foliolosum . It is a bis-benzylisoquinoline alkaloid .


Synthesis Analysis

Thalrugosine is found in the roots and stems of certain plants, such as Stephania tetrandra . The specific synthesis process of Thalrugosine is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Thalrugosine is C37H40N2O6 . The IUPAC name is (1 S ,14 R )-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo [22.6.2.2 3,6 .1 8,12 .1 14,18 .0 27,31 .0 22,33 ]hexatriaconta-3 (36),4,6 (35),8,10,12 (34),18,20,22 (33),24,26,31-dodecaen-21-ol .


Physical And Chemical Properties Analysis

Thalrugosine has a molecular weight of 608.7 g/mol . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Muscular Lesions Evaluation in Dermatomyositis

Thalrugosine has been studied in the context of dermatomyositis, a muscle disease. In a research by Guillet et al. (1981), thallium 201 muscle scans were used to evaluate lesions in dermatomyositis more accurately. This noninvasive technique could be instrumental in assessing muscle function and disease evolution, especially when clinical and biologic data are discordant (Guillet et al., 1981).

Alkaloid Composition and Hypotensive Properties

Research has identified thalrugosine as one of the alkaloids in Thalictrum sachalinense. Umarova et al. (1978) reported its isolation along with other bases like glaucine and magnoflorine. This study highlighted the significance of thalrugosine in the combined bases of the roots and rhizomes of Thalictrum sachalinense (Umarova et al., 1978). Furthermore, Wu et al. (1976) identified thalrugosine's hypotensive activity in normotensive dogs, indicating its potential therapeutic use in managing blood pressure (Wu et al., 1976).

Cytotoxic and Antimalarial Activities

Lin et al. (1993) explored the cytotoxic and antimalarial properties of thalrugosine. In their study, thalrugosine, isolated from Cyclea barbata, showed significant cytotoxic and antimalarial activities. This suggests its potential application in the development of antimalarial drugs (Lin et al., 1993).

Antimicrobial Activity

The antimicrobial properties of thalrugosine were also investigated. Wu et al. (1976) found that thalrugosine possessed antimicrobial activity against Mycobacterium smegmatis. This implies its potential use in treating microbial infections (Wu et al., 1976).

Use in Herbal Medicine

A study by Sharma et al. (2020) on Thalictrum foliolosum, a medicinal herb, reported the presence of thalrugosine among other alkaloids. This herb has traditionally been used for various treatments, indicating the potential of thalrugosine in herbal medicine (Sharma et al., 2020).

Future Directions

While specific future directions for Thalrugosine research are not detailed in the available resources, it’s worth noting that tetrandrine derivatives, which Thalrugosine is part of, have been studied for their potential as antibacterial agents . This suggests potential future research directions in exploring the antibacterial properties of Thalrugosine.

properties

IUPAC Name

(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalrugosine

CAS RN

33889-68-8
Record name Fangchinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THALRUGOSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Thalrugosine?

A1: Thalrugosine has demonstrated both hypotensive [] and antimicrobial activities []. Specifically, it has been shown to lower blood pressure in normotensive dogs [] and exhibit antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 µg/mL or less []. Additionally, studies have shown cytotoxic and antimalarial activities for Thalrugosine [].

Q2: Which plant species are known to contain Thalrugosine?

A2: Thalrugosine has been isolated from various plant species, including Thalictrum lucidum [], Tiliacora funifera [], Mahonia bodinieri [], Dehaasia triandra [], Stephania sasakii [], Cyclea barbata [], and Stephania sutchuenensis [].

Q3: What is the chemical structure of Thalrugosine?

A3: Thalrugosine is a bisbenzylisoquinoline alkaloid. Its structure consists of two benzylisoquinoline units connected through a diphenyl ether linkage. While its exact stereochemistry is detailed in the literature, it's important to note that Thalrugosine exists as a specific enantiomer (+)-thalrugosine [], which plays a crucial role in its biological activity.

Q4: Are there any studies on the conformational analysis of Thalrugosine?

A4: Yes, studies have utilized computer-assisted dynamic calculations, Nuclear Overhauser Effect (NOE) difference spectroscopy (NOED), and Nuclear Overhauser Effect Spectroscopy (NOESY) analyses to determine the stable conformations of Thalrugosine []. These studies provide insights into the three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets.

Q5: What types of studies have been conducted to elucidate the structure of Thalrugosine?

A5: Researchers have employed a combination of spectroscopic techniques to determine the structure of Thalrugosine. These techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , ]. One-dimensional (1D) and two-dimensional (2D) NMR analyses, such as Correlation Spectroscopy (COSY), Rotating frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Correlation (HETCOR), and FLOCK, have been particularly valuable in assigning 1H and 13C NMR data [].

Q6: Have there been any attempts to synthesize derivatives of Thalrugosine?

A6: While the provided research excerpts do not mention specific attempts to synthesize Thalrugosine derivatives, the isolation of closely related secobisbenzylisoquinoline alkaloids like O-methyldeoxopunjabine [] suggests that structural modifications are possible. Further research exploring the structure-activity relationship (SAR) of Thalrugosine analogs could provide valuable insights into optimizing its biological activity and developing more potent or selective derivatives.

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